- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl OxazolinesChemistry - A European Journal, 2022, 28(1),,
Cas no 916792-62-6 (3-Fluoro-2-iodobenzonitrile)

3-Fluoro-2-iodobenzonitrile structure
Nome del prodotto:3-Fluoro-2-iodobenzonitrile
Numero CAS:916792-62-6
MF:C7H3FIN
MW:247.008297204971
MDL:MFCD07782075
CID:1029430
3-Fluoro-2-iodobenzonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-fluoro-2-iodobenzonitrile
- 3-Fluoro-2-iodo-benzonitrile
- STL557237
- BBL103427
- FCH1324150
- AS05851
- CM13076
- AX8010223
- X4291
- 3-Fluoro-2-iodobenzonitrile (ACI)
- 3-Fluoro-2-iodobenzonitrile
-
- MDL: MFCD07782075
- Inchi: 1S/C7H3FIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
- Chiave InChI: LOHHYNZRGUOISS-UHFFFAOYSA-N
- Sorrisi: N#CC1C(I)=C(F)C=CC=1
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: 162
- Superficie polare topologica: 23.8
Proprietà sperimentali
- Punto di fusione: 88-90°C
3-Fluoro-2-iodobenzonitrile Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condizioni di conservazione:Store at room temperature
3-Fluoro-2-iodobenzonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112116-100mg |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 98% | 100mg |
¥37.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112116-1g |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 98% | 1g |
¥217.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112116-5g |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 98% | 5g |
¥939.00 | 2024-04-25 | |
Chemenu | CM159025-25g |
3-fluoro-2-iodobenzonitrile |
916792-62-6 | 95+% | 25g |
$1388 | 2022-05-27 | |
TRC | F592098-100mg |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 100mg |
$ 65.00 | 2022-06-04 | ||
Alichem | A013033218-1g |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 97% | 1g |
$1504.90 | 2023-08-31 | |
Chemenu | CM159025-1g |
3-fluoro-2-iodobenzonitrile |
916792-62-6 | 95+% | 1g |
$152 | 2021-06-16 | |
Apollo Scientific | PC502585-5g |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 97% | 5g |
£179.00 | 2023-09-01 | |
Chemenu | CM159025-25g |
3-fluoro-2-iodobenzonitrile |
916792-62-6 | 95+% | 25g |
$1388 | 2021-06-16 | |
1PlusChem | 1P003AFU-5g |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 97% | 5g |
$84.00 | 2025-02-19 |
3-Fluoro-2-iodobenzonitrile Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ; 0.5 h, rt
2.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ; 0 °C; 1 h, 0 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
3.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ; 0.5 h, rt
2.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ; 0 °C; 1 h, 0 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
3.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Tetrahydrofuran ; rt; 0.5 h, rt
1.2 Reagents: Iodine ; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Iodine ; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl BasesOrganic Letters, 2021, 23(19), 7396-7400,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl OxazolinesChemistry - A European Journal, 2022, 28(1),,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ; 0 °C; 1 h, 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl OxazolinesChemistry - A European Journal, 2022, 28(1),,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl OxazolinesChemistry - A European Journal, 2022, 28(1),,
3-Fluoro-2-iodobenzonitrile Raw materials
- 3-Fluorobenzoyl chloride
- 3-Fluorobenzonitrile
- 2-(3-fluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- 2-Amino-2-methyl-1-propanol
- 2-(3-Fluoro-2-iodophenyl)-4,5-dihydro-4,4-dimethyloxazole
3-Fluoro-2-iodobenzonitrile Preparation Products
3-Fluoro-2-iodobenzonitrile Letteratura correlata
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
2. Back matter
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
916792-62-6 (3-Fluoro-2-iodobenzonitrile) Prodotti correlati
- 877868-92-3(5-fluoro-2-iodobenzonitrile)
- 1823371-51-2((5-Azaspiro[3.4]octan-7-yl)methanol hydrochloride)
- 2171413-72-0(5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid)
- 1352542-85-8(3-(5-fluoro-2-methoxyphenyl)prop-2-enal)
- 1804435-63-9(3-(Bromomethyl)-2-methoxy-4-nitro-5-(trifluoromethoxy)pyridine)
- 911290-20-5(7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2h-chromen-2-one)
- 1547201-42-2(Methyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate)
- 1805270-93-2(3-Amino-4-bromomethyl-2-phenylpyridine)
- 1875544-68-5(N-ethyl-2,4,5-trifluorobenzene-1-sulfonamide)
- 1261901-39-6(4-Chloro-3-(3-formylphenyl)benzoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:916792-62-6)3-Fluoro-2-iodobenzonitrile

Purezza:99%/99%
Quantità:5.0g/10.0g
Prezzo ($):358.0/595.0